3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one
Description
Historical Development of Quinolone Chemistry
The quinolone scaffold, a bicyclic system containing a pyridine ring fused to a benzene ring, has been pivotal in antimicrobial research since the 1960s. The discovery of nalidixic acid —a 1,8-naphthyridone derivative—as an impurity during chloroquine synthesis marked the birth of quinolone antibiotics. Early quinolones exhibited narrow-spectrum activity and suboptimal pharmacokinetics, but structural modifications, such as fluorination at the 6-position, revolutionized their utility. Fluoroquinolones like ciprofloxacin expanded antibacterial coverage to include Gram-positive pathogens and Mycobacterium tuberculosis.
Imperial Chemical Industries (ICI) patents from 1960 highlighted early efforts to explore quinolone derivatives, including 6-fluoro and 6-nitro variants, though their biological significance was underappreciated at the time. This foundational work laid the groundwork for modern quinolone derivatives, including 3-chloro-4-hydroxy-1-methylquinolin-2(1H)-one , which combines hydroxyl, methyl, and chloro substituents to modulate electronic and steric properties.
Classification and Significance of 4-Hydroxyquinolin-2(1H)-one Derivatives
4-Hydroxyquinolin-2(1H)-ones are classified as hydroquinolones, distinguished by a hydroxyl group at position 4 and a lactam ring. These compounds exhibit diverse biological activities, including antifungal, antitumor, and antimicrobial properties, attributed to their ability to interact with enzymatic targets via hydrogen bonding and metal coordination.
The 1-methyl substitution enhances lipophilicity, potentially improving membrane permeability, while the 3-chloro group introduces electron-withdrawing effects, modulating reactivity at adjacent positions. This structural motif is critical in heterocyclic chemistry, enabling further functionalization through electrophilic aromatic substitution or nucleophilic displacement.
| Structural Feature | Functional Impact |
|---|---|
| 4-Hydroxy group | Hydrogen bonding with biological targets; enhances solubility |
| 1-Methyl group | Increases lipophilicity; stabilizes planar conformation for enzyme binding |
| 3-Chloro group | Electron-withdrawing; directs regioselectivity in subsequent reactions |
Research Evolution of this compound
The synthesis of This compound typically involves multi-step strategies:
- Core Formation : The quinolone backbone is synthesized via cyclization of aniline derivatives with malonic acid or its esters, often under microwave-assisted conditions.
- Methylation : Introduction of the 1-methyl group occurs via alkylation of the parent quinoline using methylating agents like dimethyl sulfate.
- Chlorination : Electrophilic substitution at position 3 is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Recent advancements include silver-catalyzed CO₂ incorporation , enabling direct synthesis of 4-hydroxyquinolin-2-ones from o-alkynylanilines under mild conditions. However, the 1-methyl and 3-chloro substitutions require post-functionalization steps, posing challenges in regioselectivity and yield optimization.
Current Research Landscape and Importance in Heterocyclic Chemistry
Modern research focuses on leveraging This compound as a scaffold for bioactive derivatives. Key trends include:
- Antifungal Agents : Ring-substituted analogs show potent activity against Candida and Aspergillus species, attributed to interference with fungal ergosterol biosynthesis.
- Cycloaddition Reactions : The nitroalkene-like reactivity of trinitro derivatives enables Diels-Alder reactions, forming fused heterocycles with potential pharmacological applications.
- Metal Coordination : The 4-hydroxy and 3-chloro groups facilitate coordination with transition metals, a property explored in catalysis and materials science.
Properties
IUPAC Name |
3-chloro-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZGGKRLAQFFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach to 4-Hydroxyquinolin-2(1H)-ones
A classical and widely used method for synthesizing 4-hydroxyquinolin-2(1H)-ones involves the thermal cyclization of anilines with substituted diethyl malonates. This method can be adapted for the preparation of 3-chloro substituted derivatives by using appropriately substituted starting materials.
Procedure Summary:
- A mixture of the appropriate aniline (100 mmol) and substituted diethyl malonate (102 mmol) is heated in a flask equipped with a distillation head.
- The reaction is conducted initially at 220–230°C for 1 hour, then at 260–270°C until ethanol distillation ceases (typically 3–6 hours).
- The hot reaction mixture is then poured into stirred toluene and cooled to precipitate the product.
- The precipitate is treated with aqueous sodium hydroxide solution and toluene to separate impurities.
- Acidification of the aqueous layer with hydrochloric acid precipitates the hydroxyquinolinone, which is isolated by filtration and purified by recrystallization if necessary.
This method is robust for preparing 4-hydroxyquinolin-2(1H)-ones with various substituents, including chloro groups at the 3-position when starting with a 3-chloroaniline derivative.
One-Pot Synthesis via α-Hydroxylation and Intramolecular Cyclization
A more modern and efficient approach involves the one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives. This method uses hypervalent iodine reagents for α-hydroxylation followed by acid-promoted intramolecular cyclization.
- α-Hydroxylation of N-phenylacetoacetamide is mediated by PhI(OCOCF3)2.
- Subsequent treatment with sulfuric acid promotes intramolecular condensation forming the quinolinone ring.
- The method tolerates hydroxyl groups in the intermediate, enabling the synthesis of hydroxy-substituted quinolinones.
- Purification is typically performed by silica gel chromatography.
This strategy provides a clean, efficient route to hydroxyquinolinones and can be adapted for chloro-substituted analogues by using appropriately substituted N-phenylacetoacetamides.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one exhibits significant antimicrobial activity. In particular, it has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that derivatives of quinolone compounds can demonstrate potent antifungal properties, with some exhibiting half-maximal inhibitory concentrations (IC50) lower than established antifungal agents like amphotericin B .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. Compounds derived from quinoline structures have shown promising results in reducing inflammation markers in vitro .
Anticancer Activity
In recent studies, this compound has been investigated for its potential anticancer effects. Molecular docking studies suggest that this compound may bind effectively to critical targets involved in cancer cell proliferation and survival, indicating its potential role in cancer therapeutics . The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against specific cancer types.
Case Studies and Research Findings
Numerous studies have documented the applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited strong antifungal activity against Aspergillus flavus, with IC50 values indicating superior potency compared to traditional antifungals .
- Multi-target Activity : Research highlighted the multi-target potential of quinoline derivatives, including this compound, showing inhibition of multiple pathways involved in inflammation and cancer progression .
- Synthesis and Derivative Development : Innovative synthetic routes have been developed to create derivatives with enhanced biological activities. For instance, acid-catalyzed reactions involving this compound have yielded new pyranoquinolone derivatives with promising biological profiles .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 6-Chloro-4-methylquinolin-2(1H)-one | C10H8ClN | Antimicrobial activity |
| 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-one) | C19H14N2O4 | Potential anti-SARS-CoV activity |
| 7-Chloro-4-hydroxyquinolin-2(1H)-one | C10H8ClN | Anticancer properties |
| 5-Methylquinolin-2(1H)-one | C10H9N | Broad-spectrum antimicrobial effects |
This table illustrates the positioning of this compound within a class of biologically active quinolines, emphasizing its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-chloro-4-hydroxy-1-methylquinolin-2(1H)-one, highlighting differences in substituents, synthesis, and properties:
Key Observations
Fluorine substitution (e.g., in 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) may increase metabolic stability and binding affinity in biological systems . Aromatic substituents at N1 (e.g., phenyl in 3-acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one) introduce steric bulk, which could modulate interactions with enzyme active sites .
Synthesis and Yield: Compounds with acyl or heterocyclic substituents (e.g., aminopyrimidine in ) require multi-step synthesis, often with moderate yields (64–77%) . Halogenation (e.g., bromine in ) typically proceeds efficiently but may necessitate specialized reagents like sulfuryl chloride .
Spectroscopic Characterization :
Biological Activity
3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data tables to illustrate its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C10H8ClN2O and a molecular weight of approximately 209.63 g/mol. The compound features a chloro group at the 3-position, a hydroxy group at the 4-position, and a methyl group at the 1-position of the quinoline ring system. Its structural attributes contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida albicans | 64 μg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia). The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating its potential as an effective anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.0 |
| K562 | 7.5 |
| HeLa | 6.0 |
Molecular docking studies further elucidate its mechanism of action, revealing strong binding affinities to key targets such as EGFR and Bcl-2, which are critical in cancer progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been shown to possess anti-inflammatory properties. Studies utilizing animal models of inflammation demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in combination with standard chemotherapy agents on A549 cells. Results indicated that the combination therapy significantly enhanced cytotoxicity compared to individual treatments, suggesting a synergistic effect that warrants further investigation.
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The compound was effective in reducing biofilm formation and showed promise in overcoming resistance mechanisms commonly associated with chronic infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via condensation reactions using substituted aldehydes and amines under reflux conditions. For example, refluxing carboxaldehyde derivatives with guanidine hydrochloride in ethanolic KOH for 4 hours yields intermediates, followed by HCl neutralization to isolate the product . Yield optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (15 minutes to 4 hours), and stoichiometric ratios of reagents. Crystallization from DMF or ethanol improves purity .
- Key Data : Reported yields range from 64% to 80% depending on substituents and conditions .
Q. How can spectroscopic techniques (IR, NMR, MS) be used to confirm the structure of this compound derivatives?
- Methodology :
- IR : Look for characteristic peaks:
- ~3447 cm⁻¹ (O–H stretch),
- ~1663 cm⁻¹ (quinolone C=O),
- ~1620 cm⁻¹ (C=N/C=C aromatic) .
- ¹H NMR : Assign signals for CH₃ (δ 3.59 ppm), aromatic protons (δ 6.99–8.18 ppm), and exchangeable NH/OH protons (δ 5.84 ppm) .
- MS : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns validate molecular weight and substituents .
Q. What are the common side reactions during the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives, and how can they be mitigated?
- Challenges : Competing cyclization pathways or incomplete substitution at the 3-position.
- Solutions :
- Use excess reagents (e.g., ethylenediamine) to drive reactions to completion .
- Monitor reaction progress via TLC and adjust pH during neutralization to prevent byproduct formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal XRD analysis (e.g., using SHELX software ) determines bond lengths, angles, and hydrogen-bonding networks. For example, Acta Crystallographica studies confirm planar quinoline rings and intramolecular H-bonding between 4-OH and adjacent carbonyl groups .
- Validation : Compare experimental XRD data with computational models (DFT) to assess conformational stability .
Q. What computational approaches are effective for predicting the biological activity of this compound analogs?
- Methods :
- Molecular docking : Screen against target enzymes (e.g., microbial DNA gyrase) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl at position 3) with antimicrobial activity (MIC values) .
- Case Study : Derivatives with electron-withdrawing groups (Cl, CF₃) show enhanced activity against S. aureus (MIC: 2–8 µg/mL) .
Q. How do substituents at the 3-position influence the tautomeric equilibrium of 4-hydroxyquinolin-2(1H)-one derivatives?
- Analysis :
- Chlorine at position 3 stabilizes the keto tautomer due to inductive effects, confirmed by NMR (absence of enol proton signals at δ >10 ppm) .
- Hydroxy or amino groups promote enol tautomerism, altering reactivity in nucleophilic substitution .
Q. What strategies are recommended for reconciling contradictory data in antimicrobial assays for quinolin-2(1H)-one derivatives?
- Troubleshooting :
- Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) to minimize variability .
- Validate purity via HPLC (>95%) before testing to exclude false positives .
- Case Study : Discrepancies in MIC values for E. coli (4–32 µg/mL) were resolved by controlling inoculum size and solvent (DMSO vs. water) .
Methodological Tables
Table 1 : Key Spectral Data for this compound Derivatives
| Substituent | IR (C=O, cm⁻¹) | ¹H NMR (CH₃, ppm) | MS (M⁺, m/z) | Reference |
|---|---|---|---|---|
| 3-Cl, 4-OH, 1-CH₃ | 1663 | 3.59 | 297 | |
| 3-CF₃, 4-OH, 1-CH₃ | 1631 | 3.62 | 261 |
Table 2 : Biological Activity of Selected Derivatives
| Compound | Microbial Target | MIC (µg/mL) | Mechanism Proposed | Reference |
|---|---|---|---|---|
| 3-Cl, 4-OH, 1-CH₃ | S. aureus | 8 | DNA gyrase inhibition | |
| 3-CF₃, 4-OH, 1-CH₃ | E. coli | 16 | Membrane disruption |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
